molecular formula C12H13BrO B8381903 6-Bromo-2,2,3-trimethyl-2H-benzo[b]pyran

6-Bromo-2,2,3-trimethyl-2H-benzo[b]pyran

Cat. No.: B8381903
M. Wt: 253.13 g/mol
InChI Key: UXGHGDOILCOQMW-UHFFFAOYSA-N
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Description

6-Bromo-2,2,3-trimethyl-2H-benzo[b]pyran is a useful research compound. Its molecular formula is C12H13BrO and its molecular weight is 253.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

6-bromo-2,2,3-trimethylchromene

InChI

InChI=1S/C12H13BrO/c1-8-6-9-7-10(13)4-5-11(9)14-12(8,2)3/h4-7H,1-3H3

InChI Key

UXGHGDOILCOQMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)OC1(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-3,4-dihydro-4-oxo-2,2,3-trimethyl-2H-benzo[b]pyran (407 g) (see Preparation 3) was dissolved in ethanol (1500 ml), cooled in an ice bath and sodium borohydride (61.4 g) was added portionwise over 20 minutes. The mixture was stirred at room temperature for 3 hours, the solvent removed under reduced pressure, the residue dissolved in diethyl ether and the mixture washed first with water and then with brine. The organic layer was dried (anhydrous magnesium sulphate) and the solvent removed to yield the crude alcohol. This was dissolved in toluene (1000 ml), paratoluenesulphonic acid (40 g) added and the mixture heated under reflux (with removal of water) for 2 hours. The solvent volume was reduced to approximately 500 ml and the solution was washed with aqueous sodium carbonate solution and then brine. The organic phase was dried (anhydrous magnesium sulphate) and the solvent removed under reduced pressure to yield 6-bromo-2,2,3-trimethyl-2H-benzo[b]pyran (350 g) as an orange oil.
Quantity
407 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
61.4 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

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